The Genesis and Synthesis of Avibactam: A Technical Guide to a Landmark β-Lactamase Inhibitor
The Genesis and Synthesis of Avibactam: A Technical Guide to a Landmark β-Lactamase Inhibitor
Introduction: A Paradigm Shift in Combating Bacterial Resistance
The relentless evolution of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, has posed a formidable challenge to modern medicine. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics ineffective. For decades, the primary strategy to counteract this was the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. However, the emergence of new, more potent β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitated a paradigm shift in inhibitor design. Avibactam (formerly known as NXL104 or AVE1330A) represents this breakthrough—a potent, non-β-lactam inhibitor with a novel mechanism of action and a broad spectrum of activity.[1][2] This guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of avibactam, tailored for researchers, scientists, and drug development professionals.
Part 1: The Discovery Trajectory of Avibactam
The journey to avibactam began with the recognition that traditional β-lactam-based inhibitors were becoming increasingly ineffective. The core innovation of avibactam lies in its diazabicyclooctane (DBO) scaffold, a structural motif that mimics the transition state of β-lactam hydrolysis without itself being a β-lactam.[3]
The initial discovery and development efforts were undertaken at Aventis Pharma (later Sanofi-Aventis).[4] The program was later spun off to a dedicated infectious disease company, Novexel, in 2004. Recognizing the potential of the lead compound, NXL104, AstraZeneca acquired Novexel in 2010 and continued its development in partnership with Forest Laboratories (now part of AbbVie) for the North American market.[3] This collaborative effort culminated in the FDA approval of the combination drug ceftazidime-avibactam (Avycaz) in 2015 for the treatment of complicated urinary tract and intra-abdominal infections.[4][5]
Part 2: A Unique Mechanism of Inhibition
Avibactam's efficacy stems from its unique, covalent, and reversible mechanism of inhibition against a wide range of serine β-lactamases, including Ambler Class A (like KPC and CTX-M-15), Class C (AmpC), and some Class D (OXA) enzymes.[1][6][7]
The inhibition process involves the nucleophilic attack of the catalytic serine residue in the β-lactamase active site on the carbonyl group of avibactam's urea moiety. This opens the five-membered ring of the DBO core, forming a stable, covalent acyl-enzyme intermediate linked by a carbamate bond.[8] Unlike "suicide inhibitors" such as clavulanic acid, which undergo irreversible fragmentation, the avibactam-enzyme complex can slowly hydrolyze, releasing the intact, active avibactam molecule. This reversibility allows a single avibactam molecule to inhibit multiple β-lactamase enzymes, contributing to its high potency.[8] The off-rate for deacylation is slow, with a residence time half-life of approximately 16 minutes for the TEM-1 enzyme, ensuring prolonged inhibition.[8]
Kinetic Profile of Avibactam Inhibition
The inhibitory prowess of avibactam has been quantified against several clinically significant β-lactamases. The following table summarizes key kinetic parameters, demonstrating its broad-spectrum activity.
| β-Lactamase (Class) | Enzyme Source | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (s⁻¹) | Half-life (t₁/₂) (min) |
| CTX-M-15 (A) | Escherichia coli | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | 40 |
| KPC-2 (A) | Klebsiella pneumoniae | 7.3 x 10³ | 1.4 x 10⁻⁴ | 82 |
| AmpC (C) | Enterobacter cloacae P99 | 1.8 x 10³ | 3.8 x 10⁻⁵ | 300 |
| AmpC (C) | Pseudomonas aeruginosa PAO1 | 1.3 x 10³ | 1.9 x 10⁻³ | 6 |
| OXA-10 (D) | Pseudomonas aeruginosa | 1.1 x 10¹ | < 1.5 x 10⁻⁶ | > 5 days |
| OXA-48 (D) | Klebsiella pneumoniae | 1.3 x 10³ | 1.2 x 10⁻⁴ | 96 |
Data sourced from Ehmann et al., 2013.[6][9][10]
Mechanism of Action Diagram
Caption: Optimized 5-step manufacturing synthesis of Avibactam.
Detailed Experimental Protocols:
Step 1: Synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (11)
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Rationale: This step converts the benzyl ester of the piperidine core to the primary amide, which is a necessary precursor for the final carboxamide moiety of avibactam. Using a saturated solution of ammonia in methanol drives the reaction to completion.
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Protocol:
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Benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (3) (191.0 kg, 1.0 mol equiv) is mixed with a 7 M solution of ammonia in methanol (2674 L).
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The mixture is agitated in a sealed vessel for 40 hours at room temperature.
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The resulting ammonium oxalate byproduct is removed by filtration.
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The filtrate is concentrated in vacuo to yield the crude product (11), which is used in the next step without further purification.
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Step 2: Synthesis of (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (4)
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Rationale: This is the crucial urea formation step to construct the bicyclic DBO core. Direct cyclization is inefficient. The strategic introduction of the fluorenylmethyloxycarbonyl (FMOC) protecting group on the piperidine nitrogen facilitates the cyclization with carbonyl diimidazole (CDI). The FMOC group is then conveniently removed in the same pot.
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Protocol:
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To a solution of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (11) in chlorobenzene, add N,N-diisopropylethylamine (DIPEA) followed by 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
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The resulting FMOC-protected intermediate is transferred to a vessel containing solid carbonyl diimidazole (CDI) to initiate cyclization.
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After completion of the cyclization, diethylamine (Et₂NH) is added to cleave the FMOC group.
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An aqueous HCl wash is performed, and the product (4) is isolated by filtration. Typical yields are >90%.
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Characterization Data for (4):
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Appearance: White solid. [11] * ESI-MS (m/z): 276 [M+H]⁺. [5] * ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 6H), 4.93 (q, J = 11.3 Hz, 2H), 3.69 (d, J = 6.9 Hz, 1H), 3.62 (s, 1H), 2.90 (s, 2H), 2.22–1.94 (m, 1H), 1.93–1.76 (m, 1H), 1.75–1.50 (m, 2H). [12] Step 3: One-Pot Debenzylation and Sulfation to form Tetrabutylammonium Avibactam Salt (5)
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Rationale: This elegant one-pot reaction combines two critical transformations. Catalytic hydrogenation removes the O-benzyl protecting group, and the resulting hydroxylamine is immediately sulfated in situ using a sulfur trioxide-trimethylamine complex. The use of controlled hydrogen feed is critical for safety and selectivity. The product is isolated as a stable, crystalline tetrabutylammonium salt, which aids in purification.
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Protocol:
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(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (4) (approx. 90 kg), sulfur trioxide trimethylamine complex (SO₃·NMe₃), and a catalytic amount of 10% Pd/C are suspended in a mixture of isopropanol and water.
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The vessel is placed under a hydrogen atmosphere with a controlled feed rate. The reaction is monitored by hydrogen uptake.
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Upon completion of the debenzylation, tetrabutylammonium acetate (Bu₄NAc) is added.
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The catalyst is removed by filtration, and the product (5) is crystallized and isolated. This step typically achieves an 85% yield.
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Step 4: Salt Exchange to Avibactam Sodium (1)
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Rationale: The final step is a salt exchange to convert the tetrabutylammonium salt to the pharmaceutically acceptable sodium salt. Sodium 2-ethylhexanoate is an effective precipitating agent in an ethanol/water mixture.
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Protocol:
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Tetrabutylammonium avibactam salt (5) (100 kg) is dissolved in a mixture of ethanol and water at 30 °C.
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The solution is seeded with avibactam sodium crystals (2 kg).
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A solution of sodium 2-ethylhexanoate (65.6 kg) in ethanol is added over approximately 4 hours.
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The resulting precipitate is held for 2 hours, then filtered, washed with ethanol, and dried to yield avibactam sodium (1) as a white crystalline solid. Yields are typically around 90%.
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Characterization Data for Avibactam Sodium (1):
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Appearance: White crystalline solid. [12] * Melting Point: 259.1–262.4 °C (decomposition). [12] * ¹H NMR (D₂O): δ 4.15 (dd, J = 5.8, 2.8 Hz, 1H), 4.01 (d, J = 7.5 Hz, 1H), 3.28 (d, J = 12.2 Hz, 1H), 3.06 (d, J = 12.2 Hz, 1H), 2.23–2.09 (m, 1H), 2.06–1.96 (m, 1H), 1.94–1.82 (m, 1H), 1.81–1.69 (m, 1H). [12] * ¹³C NMR (D₂O): δ 174.72, 169.53, 60.43, 59.93, 47.33, 20.03, 18.31. [12]
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Part 4: Structure-Activity Relationship (SAR) Insights
The development of avibactam and other DBO inhibitors has provided valuable insights into the structural requirements for potent β-lactamase inhibition.
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The DBO Core: The [3.2.1] bicyclic urea scaffold is critical. It acts as a constrained, high-energy mimic of the tetrahedral intermediate formed during β-lactam hydrolysis, providing the basis for its inhibitory activity. [3]* The C6-Sulfate Group: The O-sulfate at the C6 position is essential for potent activity. It is believed to play a key role in the binding to the active site and in the electronic activation of the urea carbonyl for nucleophilic attack. [13]* The C2-Carboxamide: The (S)-stereochemistry at the C2 position and the presence of the carboxamide group are crucial for interactions with conserved residues in the β-lactamase active site, such as Asn132 in some enzymes. [14]Modifications at this position, for example to triazoles, can alter the spectrum of activity, highlighting its importance for tuning the inhibitor's profile. [14]Interestingly, some DBOs have shown dual-target activity, inhibiting both β-lactamases and penicillin-binding proteins (PBPs), suggesting that SAR studies must consider both targets for future drug design. [15][16][17]
Conclusion
Avibactam stands as a landmark achievement in the fight against antibiotic resistance. Its discovery was the result of a deliberate move away from traditional β-lactam scaffolds, and its development into a clinically successful drug was made possible by innovative and scalable synthetic chemistry. The unique reversible, covalent mechanism of action provides potent, broad-spectrum inhibition of challenging β-lactamases. The optimized manufacturing synthesis is a case study in modern process chemistry, employing strategic protecting group manipulations and efficient one-pot procedures to achieve high yields on a large scale. For drug development professionals, the story of avibactam underscores the value of novel chemical scaffolds and the critical importance of robust synthetic chemistry in translating a promising lead compound into a life-saving medicine.
References
-
Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971. [Link]
-
Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. (2013). Journal of Biological Chemistry. [Link]
-
Ball, M., Boyd, A., Ensor, G. J., Evans, M., Golden, M., Linke, S. R., Milne, D., Murphy, R., Telford, A., Kalyan, Y., Lawton, G. R., Racha, S., Ronsheim, M., & Zhou, S. H. (2016). Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor. Organic Process Research & Development, 20(10), 1799–1805. [Link]
-
Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. (n.d.). ResearchGate. [Link]
-
Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Semantic Scholar. [Link]
-
Wu, G.-F., et al. (2018). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. [Link]
-
Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663–11668. [Link]
-
Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D -Lactamases. ResearchGate. [Link]
-
Lahiri, S. D., et al. (2014). Kinetic parameters for β-lactamase inhibition by avibactam. ResearchGate. [Link]
-
Liu, X.-H., Liu, Y., & Zheng, Y. (2016). Synthesis and anti-inflammatory activity in myocarditis of (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide. Allied Academies. [Link]
-
Shapiro, A. B., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology. [Link]
-
Shapiro, A. B., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. PubMed. [Link]
-
Mangin, O., et al. (2018). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Hecker, S. J., et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
Hecker, S. J., et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs. ACS Publications. [Link]
-
Compain, F., et al. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. PubMed. [Link]
-
Mojica, M. F., et al. (2019). Structural Insights into the Inhibition of the Extended-Spectrum β-Lactamase PER-2 by Avibactam. National Institutes of Health. [Link]
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. PubChem. [Link]
-
Lahiri, S. D., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. National Institutes of Health. [Link]
-
(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid. PubChem. [Link]
-
Iqbal, Z., et al. (2021). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. ProQuest. [Link]
-
S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. (n.d.). Ain Shams University. [Link]
-
Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. PMC. [Link]
-
Wu, G.-F., et al. (2018). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. ACS Publications. [Link]
-
Hugonnet, J.-E., et al. (2018). Synthesis of Avibactam Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. PubMed. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - ProQuest [proquest.com]
- 4. Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1192651-49-2 [chemicalbook.com]
- 6. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 10. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
